5-Bromo-5,6,7,8-tetrahydroquinoxaline

Description

Structural Classification within Heterocyclic Chemistry

5-Bromo-5,6,7,8-tetrahydroquinoxaline belongs to the broad class of heterocyclic compounds. More specifically, it is a derivative of quinoxaline (B1680401), which is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. lookchem.comrsc.org The "5,6,7,8-tetrahydro" prefix indicates that the benzene ring of the parent quinoxaline structure has been fully hydrogenated to a cyclohexane (B81311) ring. chemicalbook.comrsc.org Therefore, 5,6,7,8-tetrahydroquinoxaline (B1293704) is a fused ring system comprising a pyrazine ring and a cyclohexane ring. chemicalbook.comrsc.org The addition of a bromine atom at the 5-position of this saturated ring system gives the target molecule, this compound. chemicalbook.com

Historical Context of Quinoxaline and Tetrahydroquinoxaline Chemistry

The study of quinoxalines dates back to the late 19th century, with the first synthesis of a quinoxaline derivative reported in 1884 by Korner and Hinsberg. lookchem.com Their method involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a fundamental reaction that remains a cornerstone of quinoxaline synthesis today. lookchem.comchim.it The parent compound, 5,6,7,8-tetrahydroquinoxaline, can be synthesized by the condensation of a cycloaliphatic α,β-diketone with an α,β-diamine. chemicalbook.comrsc.org Over the decades, the chemistry of quinoxalines and their derivatives has expanded significantly, driven by their diverse applications in medicinal chemistry and materials science. lookchem.combeilstein-journals.org The development of synthetic methods for tetrahydroquinoxalines has also progressed, with modern techniques focusing on efficient, one-pot procedures. researchgate.net

Significance of Bromine Substitution in Heterocyclic Scaffolds

Furthermore, the carbon-bromine bond serves as a versatile functional handle for a wide array of chemical transformations. nih.gov Organobromine compounds are valuable precursors for cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. rsc.org They can also participate in nucleophilic substitution reactions and the formation of organometallic reagents, providing a gateway to a diverse range of derivatives. nih.gov The presence of bromine can therefore significantly enhance the synthetic utility of the 5,6,7,8-tetrahydroquinoxaline scaffold.

Current Research Landscape for Brominated Tetrahydroquinoxalines

While extensive research has been conducted on quinoxaline and its derivatives, specific studies focusing on this compound are limited. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes. chemicalbook.com Its existence is also noted as a downstream product of 5,6,7,8-tetrahydroquinoxaline. lookchem.com

The broader research on related structures provides insights into potential areas of interest. For instance, tetrahydroquinolines, a closely related class of compounds, have been investigated as inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, which are targets in cancer and inflammation research. chemicalbook.com The synthesis and reactivity of various substituted tetrahydroquinolines and their brominated analogues are active areas of investigation. nih.govchembuyersguide.com Research into the bromination of quinoline (B57606) and tetrahydroquinoline systems continues to evolve, with new methods being developed for regioselective halogenation. rsc.orgbeilstein-journals.org These studies lay the groundwork for potential future investigations into the synthesis, properties, and applications of this compound.

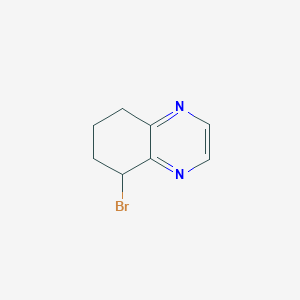

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-5,6,7,8-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQQSKCWKJEUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NC=CN=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590170 | |

| Record name | 5-Bromo-5,6,7,8-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528852-07-5 | |

| Record name | 5-Bromo-5,6,7,8-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 5 Bromo 5,6,7,8 Tetrahydroquinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov While comprehensive DFT studies specifically on 5-Bromo-5,6,7,8-tetrahydroquinoxaline are not widely available in peer-reviewed literature, the methodologies are well-established and have been applied to numerous related heterocyclic systems. researchgate.netnih.gov Such calculations can provide valuable information on molecular geometry, stability, and reactivity. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netwuxibiology.com A smaller gap generally implies higher reactivity. researchgate.net

For a related quinoxaline (B1680401) derivative, DFT calculations at the B3LYP/6-31G level have been performed to understand its electronic properties. While specific values for this compound are not available in the searched literature, a representative analysis provides insight into the expected electronic behavior. The table below shows hypothetical data based on typical values for similar heterocyclic compounds to illustrate the concept.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

The distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are electron-rich and electron-poor, respectively, highlighting potential sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energetic Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, which contains a non-aromatic, flexible tetrahydro- portion, multiple conformers are possible. Theoretical calculations can identify the most stable conformer, which is the one with the lowest energy, as well as the energy barriers for conversion between different conformers. consensus.appresearchgate.net

Studies on similar cyclic compounds, such as 5-bromo-5-nitro-1,3-dioxane, have utilized quantum chemical methods to map the potential energy surface and identify stable chair and twist conformers. consensus.appresearchgate.net A similar approach for this compound would involve geometry optimization of various possible conformations to determine their relative stabilities. However, specific conformational analysis studies for this compound were not found in the reviewed scientific literature.

Molecular Docking Simulations in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.gov

While no molecular docking studies have been published specifically for this compound, research on other quinoxaline derivatives demonstrates their potential as inhibitors of various enzymes. For instance, several quinoxaline derivatives have been synthesized and docked into the active site of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.govnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

The table below summarizes representative docking results for a potent quinoxaline derivative against the EGFR protein, illustrating the type of data obtained from such simulations.

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinoxaline Derivative IVd | EGFR (4HJO) | -8.5 | Met793, Leu718, Val726 |

These findings suggest that this compound could be a candidate for similar docking studies to explore its potential biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

Specific QSAR models for derivatives of this compound have not been reported in the literature. However, Structure-Activity Relationship (SAR) studies, a precursor to QSAR, have been conducted on related bromo-quinoline derivatives to evaluate their anticancer potential. researchgate.net These studies identify which structural features, such as the position and nature of substituents, are important for the observed biological activity. A QSAR study would take this a step further by quantifying these relationships. To build a QSAR model for this compound derivatives, a dataset of structurally similar compounds with measured biological activity would be required.

Molecular Dynamics Simulations to Investigate Interactions and Stability

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. nih.gov In the context of drug design and molecular biology, MD simulations can be used to investigate the stability of a ligand-protein complex obtained from molecular docking, and to observe how the complex behaves in a simulated physiological environment. nih.gov

There are no specific molecular dynamics simulation studies available for this compound in the public domain. However, MD simulations have been employed to validate the stability of docked complexes of other heterocyclic compounds. nih.gov For example, a 100-nanosecond MD simulation could be run to assess the stability of the binding pose of this compound within a protein's active site, monitoring parameters like root-mean-square deviation (RMSD) to see if the ligand remains in its initial docked position.

Chemical Reactivity and Derivatization of 5 Bromo 5,6,7,8 Tetrahydroquinoxaline

Nucleophilic Substitution Reactions Involving the Bromine Moiety (e.g., SNAr)

The bromine atom at the C-5 position of the tetrahydroquinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nature of the adjacent pyrazine (B50134) ring system, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org The mechanism proceeds via an addition-elimination pathway where a nucleophile attacks the carbon atom bearing the bromine, followed by the expulsion of the bromide leaving group to restore aromaticity. libretexts.orgyoutube.com

For an SNAr reaction to occur efficiently, the leaving group (in this case, bromine) should ideally be positioned ortho or para to a strong electron-withdrawing group. youtube.com In 5-Bromo-5,6,7,8-tetrahydroquinoxaline, the entire fused pyrazine ring acts as the activating group. A wide range of nucleophiles can be employed in these transformations, including amines, alkoxides, and thiolates, leading to the corresponding 5-substituted derivatives. For instance, reactions with various primary or secondary amines can be used to synthesize a library of 5-amino-5,6,7,8-tetrahydroquinoxaline compounds. nih.gov The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide formed. nih.gov

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)

The bromine substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, enabling the synthesis of biaryl compounds and other complex molecules under relatively mild conditions. nih.govresearchgate.net

In this reaction, the 5-bromo group of the tetrahydroquinoxaline is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a diverse array of aryl, heteroaryl, or vinyl groups at the C-5 position. While direct studies on this compound may be limited, extensive research on analogous bromo-substituted quinolines and tetrahydroquinolines demonstrates the feasibility and high efficiency of this transformation. nih.gov For example, the coupling of bromo-tetrahydroquinolines with various substituted phenylboronic acids proceeds in high yields. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Azaheterocycles Data based on analogous reactions reported for related substrates.

| Aryl Halide Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High | nih.gov |

| 5-Bromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 75% | nih.gov |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 82% | nih.gov |

Functionalization of the Tetrahydroquinoxaline Core (e.g., at C-8, nitrogen)

Beyond modifications at the bromine site, the tetrahydroquinoxaline core itself offers opportunities for further functionalization.

C-8 Functionalization: The C-8 position, located on the saturated carbocyclic ring, can be selectively functionalized. A key strategy involves directed ortho-metalation. By treating the tetrahydroquinoline scaffold with a strong base like n-butyllithium, it is possible to generate an 8-lithio derivative. This organometallic intermediate can then react with various electrophiles. For example, quenching with carbon dioxide (CO₂), followed by esterification, yields the corresponding 5,6,7,8-tetrahydroquinoline-8-carboxylic ester. nih.gov This ester can be further converted into amides, nitriles, and other functional groups. nih.gov

Nitrogen Functionalization: The nitrogen atoms within the dihydropyrazine (B8608421) ring behave as secondary amines and are amenable to a range of reactions. N-alkylation can be achieved directly using alkylating agents or through reductive amination protocols. rsc.orgacs.org A one-pot tandem reaction involving the reduction of a quinoline (B57606) to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde and a reducing agent like Hantzsch ester, provides an efficient route to N-alkylated products. acs.orgacs.org This method is notable for its step-economy and compatibility with a wide variety of substrates. acs.org Similarly, N-acylation with acyl chlorides or anhydrides can be performed to introduce amide functionalities.

Ring Transformations and Rearrangement Reactions

Ring transformations and rearrangements of the tetrahydroquinoxaline scaffold are less common but represent potential pathways for generating novel heterocyclic structures. While direct examples for this compound are not extensively documented, related systems undergo such reactions. For instance, complex domino reactions involving reduction, cyclization, and ring-opening have been reported for related quinolinone systems. nih.gov Furthermore, certain fused bicyclic systems can undergo selective bond cleavage and rearrangement under specific catalytic conditions, leading to ring-expanded products like eight-membered lactams. researchgate.net These examples suggest that under specific thermal, photochemical, or catalytic stress, the tetrahydroquinoxaline ring could potentially undergo skeletal reorganization, although such pathways remain an area for further exploration.

Oxidative and Reductive Transformations of the Tetrahydroquinoxaline Scaffold

The oxidation state of the tetrahydroquinoxaline scaffold can be readily manipulated, providing access to either fully aromatic or further reduced systems.

Oxidative Transformations: The most common oxidative transformation for a 5,6,7,8-tetrahydroquinoxaline (B1293704) is aromatization. The oxidative dehydrogenation of the dihydropyrazine ring leads to the formation of the corresponding aromatic quinoxaline (B1680401). This transformation is a fundamental organic reaction for preparing heteroaromatic compounds from their saturated precursors. researchgate.net Various oxidizing agents and catalytic systems, including enzymatic methods (e.g., using monoamine oxidase) and transition metal catalysts, can achieve this aromatization effectively. researchgate.net The resulting 5-Bromoquinoxaline is a valuable intermediate for further synthesis.

Reductive Transformations: The reverse reaction, the reduction of the aromatic quinoxaline ring, is a standard method for synthesizing the tetrahydroquinoxaline scaffold. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or iridium complexes is highly effective for this purpose. researchgate.netrsc.org For the this compound molecule itself, further reduction would target the benzene (B151609) ring, a process that typically requires harsh conditions, such as high-pressure hydrogenation, and may lead to concomitant de-bromination.

Structure Activity Relationship Sar Studies of 5 Bromo 5,6,7,8 Tetrahydroquinoxaline and Its Derivatives

Impact of Bromine Position on Biological Activities

The position of a bromine atom on the quinoxaline (B1680401) ring is a critical determinant of a compound's biological activity. While direct studies on the 5-bromo position of the tetrahydroquinoxaline core are scarce, research on other brominated quinoxalines provides valuable insights. For instance, in a series of quinoxaline derivatives synthesized for antitumor and antimicrobial activity, the presence and position of a bromo group were found to be significant. Although specific comparisons of bromine at the 5-position versus other positions on the tetrahydroquinoxaline ring are not detailed in the available literature, the general principle in medicinal chemistry is that halogen substitution can influence a molecule's lipophilicity, electronic properties, and metabolic stability, all of which can profoundly affect its biological profile. The introduction of a bromine atom can enhance binding affinity to target proteins through halogen bonding and can also block sites of metabolism, thereby increasing the compound's half-life.

Stereochemical Influences on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. For compounds like 5-Bromo-5,6,7,8-tetrahydroquinoxaline, which has a chiral center at the 5-position, the spatial arrangement of the bromine atom can significantly impact its interaction with biological targets. Studies on other chiral brominated compounds have demonstrated that different stereoisomers can exhibit vastly different biological activities. For example, research on 3-Br-acivicin isomers revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is crucial for its biological effect. researchgate.net While direct evidence for this compound is not available, it is highly probable that its enantiomers would display differential biological activities due to the specific three-dimensional arrangement required for optimal interaction with chiral biological macromolecules like enzymes and receptors.

Influence of Substituents on the Tetrahydroquinoxaline Ring System

The tetrahydroquinoxaline ring system is a versatile scaffold that allows for substitution at various positions to modulate its biological effects. The introduction of different functional groups on the ring can alter the compound's physicochemical properties and its ability to interact with biological targets. Research on various tetrahydroquinoxaline derivatives has shown that substituents can influence their anticancer, antimicrobial, and other pharmacological activities. For instance, the addition of methyl groups to the tetrahydroquinoxaline core has been explored in the context of their olfactory properties and lipid accumulation inhibitory activity. acs.org While the specific impact of further substitutions on the this compound ring is not documented, general SAR principles suggest that the addition of electron-donating or electron-withdrawing groups could significantly modify its biological profile.

| Compound Class | Substituents | Observed Biological Activity |

| Tetrahydroquinazolines | Various | Antitubercular, potential inhibition of glucosidases |

| Quinoxaline Derivatives | Bromo, pyrazolyl, hydrazinyl | Antitumor, antimicrobial |

| Tetrahydroquinoxalines | Methyl | Olfactory properties, lipid accumulation inhibition |

Comparison with Non-Brominated and Multi-Brominated Analogs

A common strategy in medicinal chemistry to understand the role of a specific substituent is to compare the activity of a compound with its non-substituted and multi-substituted analogs. While a direct comparative study of this compound with its non-brominated and multi-brominated counterparts is not available in the reviewed literature, general trends can be extrapolated from studies on other quinoline (B57606) and quinoxaline systems.

The introduction of a single bromine atom, as in this compound, is expected to increase its lipophilicity compared to the parent 5,6,7,8-tetrahydroquinoxaline (B1293704). This change can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes.

In studies of highly brominated quinolines, multi-bromination has been shown to lead to significant antiproliferative activity against cancer cell lines. This suggests that the extent of bromination can be directly correlated with certain biological activities. Therefore, it would be of significant interest to synthesize and evaluate di- or tri-brominated analogs of 5,6,7,8-tetrahydroquinoxaline to explore if a similar trend in activity is observed. The comparison would help to elucidate the specific contribution of the bromine atom at the 5-position and whether additional bromine atoms lead to an additive, synergistic, or antagonistic effect on the biological activity.

Advanced Applications in Academic Research

Role as Synthetic Precursors in Organic Synthesis

The strategic placement of a bromine atom on the tetrahydroquinoxaline scaffold allows this compound to function as a versatile building block. The carbon-bromine bond provides a reactive site for nucleophilic substitution and cross-coupling reactions, enabling chemists to introduce new functional groups and construct more elaborate molecular frameworks.

In the field of medicinal chemistry, 5-Bromo-5,6,7,8-tetrahydroquinoxaline has been utilized as a key intermediate in the synthesis of complex, polycyclic heterocyclic compounds designed to interact with biological targets. google.com.pg Its role is particularly evident in the construction of novel chemokine receptor antagonists. For instance, the synthesis of potential therapeutic agents targeting the CXCR4 and CCR5 receptors—implicated in the cellular entry of the human immunodeficiency virus (HIV)—has employed this bromo-compound as a starting material. google.com.pg

A documented synthetic route involves the reaction of this compound with sodium azide (B81097) in a solvent such as N,N-Dimethylformamide (DMF). This reaction displaces the bromide ion to form 5-azido-5,6,7,8-tetrahydroquinoxaline. google.com.pg This azido (B1232118) derivative serves as a crucial next-step intermediate, where the azido group can be further transformed to incorporate the tetrahydroquinoxaline moiety into a larger, pharmacologically active molecule. This process highlights how the initial bromo-compound acts as a foundational scaffold for building sophisticated heterocyclic systems that would be difficult to access directly.

Table 1: Synthetic Transformation of this compound

| Reactant | Reagent | Product | Application of Product | Reference |

|---|

Based on a comprehensive review of available scientific literature, there is currently no documented evidence of this compound being used as a precursor for the development of specialized reagents or functional materials such as dyes, polymers, or components in organic electronics. Research has predominantly focused on its applications within the sphere of medicinal chemistry.

Exploration in Medicinal Chemistry Research

The utility of this compound as a precursor extends into various domains of medicinal chemistry research. While direct biological activity of the compound itself is not widely reported, its role as a structural component in the synthesis of potential therapeutics is of significant interest.

There is no available research in the public domain that investigates or documents the use of this compound or its direct derivatives as agents for the reversal of multidrug resistance (MDR) in cancer or other diseases.

A review of published scientific studies indicates that this compound has not been a subject of research for development as a direct inhibitor of enzymes such as Topoisomerase I or Exchange protein directly activated by cAMP (EPAC).

The primary application of this compound in medicinal chemistry is as a precursor in the synthesis of receptor antagonists. google.com.pg Patent literature details its use in creating complex molecules that function as antagonists for the CXCR4 and CCR5 chemokine receptors. google.com.pg These receptors are critical for the lifecycle of HIV, and their blockade is a key strategy in developing antiviral therapies. google.com.pg The synthesis of these antagonists leverages the reactivity of the bromine atom on the tetrahydroquinoxaline core to build larger structures capable of binding to and inhibiting these receptors. google.com.pg While the example of the C5a receptor is not directly documented, the established use of this compound as a precursor for other significant G-protein coupled receptors like CXCR4 and CCR5 demonstrates its value in the broader field of receptor antagonism research.

Table 2: Investigated Therapeutic Targets for Derivatives of this compound

| Derivative Target | Receptor Family | Therapeutic Area | Documented Role of Parent Compound | Reference |

|---|---|---|---|---|

| CXCR4 Antagonists | Chemokine Receptor | HIV/Virology, Hematology | Synthetic Precursor | google.com.pg |

Applications in Agrochemical Research (Analogous Systems)

The quinoxaline (B1680401) and tetrahydroquinoline scaffolds are of significant interest in the field of agrochemical research due to their broad spectrum of biological activities. researchgate.netijpsjournal.comresearchgate.net Derivatives of these systems have been investigated for their potential as herbicides, fungicides, and insecticides. researchgate.netacs.orgnih.gov

Substituted quinoxaline derivatives have shown promise as effective herbicides. researchgate.net For example, a study on novel quinoxaline derivatives revealed that several compounds exhibited significant herbicidal activity. researchgate.netacs.orgnih.gov The mode of action for some of these herbicidal compounds has been identified as the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. researchgate.netacs.orgnih.gov

In the realm of fungicides, various quinoxaline derivatives have demonstrated potent activity against a range of plant pathogenic fungi. acs.orgnih.govresearchgate.net Some compounds have been shown to be particularly effective against species like Colletotrichum and Rhizoctonia solani. acs.orgnih.govrsc.org The antifungal mechanism for some tetrahydroquinoline derivatives has been linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. nih.gov

Furthermore, the insecticidal potential of quinoxaline derivatives has also been explored, with certain compounds showing efficacy against various insect pests. researchgate.netacs.orgnih.gov Research has also extended to the development of quinoxaline derivatives as herbicide safeners, which can protect crops from the phytotoxic effects of herbicides without compromising weed control.

The diverse biological activities of these analogous systems highlight the potential for developing new agrochemicals based on the quinoxaline and tetrahydroquinoline frameworks.

Pesticidal Activities of Selected Quinoxaline Derivatives

| Compound/Derivative Type | Activity | Target Organism(s) | Key Findings | Reference(s) |

| Quinoxaline Derivatives | Herbicidal, Fungicidal, Insecticidal | Various weeds, fungi, and insects | Many derivatives show broad-spectrum pesticidal activity. | researchgate.netacs.orgnih.gov |

| 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile | Herbicidal, Fungicidal | Plants, Colletotrichum species | Acts as a protoporphyrinogen oxidase (PPO) inhibitor. | researchgate.netacs.orgnih.gov |

| 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one | Herbicidal, Fungicidal | Plants, Fungi | Demonstrated high herbicidal and fungicidal activity. | researchgate.netacs.orgnih.gov |

| Tetrahydroquinoline Derivatives | Fungicidal | Phytopathogenic fungi | Showed antifungal activity against various plant pathogens. | nih.govresearchgate.net |

| Chalcone derivatives containing 1,2,3,4-tetrahydroquinoline | Fungicidal | Phytophthora capsici | Inhibited the activity of succinate dehydrogenase (SDH). | nih.gov |

| Quinoxaline Derivatives | Antibacterial, Antifungal | Acidovorax citrulli, Rhizoctonia solani | Some derivatives showed potent activity against plant pathogenic bacteria and fungi. | rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-bromo-5,6,7,8-tetrahydroquinoxaline derivatives?

- Methodological Answer : The bromination of tetrahydroquinoxaline precursors typically involves dissolving the substrate in glacial acetic acid and introducing bromine dropwise under controlled temperatures (40–60°C). Reaction progress is monitored by observing the disappearance of bromine’s orange hue, followed by quenching in ice-water to precipitate the product . For analogs like 6-bromoquinoxaline, similar protocols are employed, but adjustments in stoichiometry (e.g., 1:1 molar ratio of substrate to bromine) and reaction time (5–10 minutes for initiation, 8 hours for completion) are critical to avoid over-bromination .

Q. How can researchers characterize brominated tetrahydroquinoxalines using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Look for peaks at ~1735 cm⁻¹ (C=O), 1632 cm⁻¹ (C=N), and 1121–1064 cm⁻¹ (C–O) to confirm functional groups .

- NMR : In ¹H-NMR (DMSO-d₆), signals between δ 3.96–4.12 ppm indicate methoxy groups, while aromatic protons (ArH) appear at δ 6.56–8.23 ppm. ¹³C-NMR peaks at δ 164.48 ppm (C=O) and δ 147–155 ppm (quinoxaline/coumarin carbons) are diagnostic .

- Mass Spectrometry : Characteristic fragments (e.g., m/z 382 for C₁₈H₁₁BrN₂O₃) and isotopic patterns (e.g., m/z 384/383/382 in 79.35%/22.62%/100% abundance) confirm molecular weight and bromine presence .

Q. What purification methods are effective for brominated tetrahydroquinoxalines?

- Methodological Answer : Recrystallization using ethanol is preferred for high-purity yields (e.g., 82% recovery). For isomers or closely related analogs (e.g., 5-bromo-1,3-benzothiazole), column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) may be necessary .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy or carbonyl substitutions) influence the antiproliferative activity of brominated tetrahydroquinoxalines?

- Methodological Answer :

- Experimental Design : Synthesize analogs (e.g., 2-(5-bromo-8-methoxy-coumarin-3-yl)-quinoxaline) and compare IC₅₀ values against breast cancer cell lines.

- Data Interpretation : In one study, methoxy groups at position 8 enhanced activity due to improved membrane permeability, while carbonyl groups at position 3 increased DNA intercalation potential .

- Contradiction Note : Some analogs with bulky substituents (e.g., trifluoromethyl groups) show reduced solubility, complicating bioactivity assays. Adjust solvent systems (e.g., DMSO/PBS mixtures) to mitigate this .

Q. What mechanistic insights explain contradictory data in brominated tetrahydroquinoxaline stability under varying pH conditions?

- Methodological Answer :

- Stability Testing : Perform accelerated degradation studies at pH 2–9 (HCl/NaOH buffers, 37°C). Monitor via HPLC for decomposition products (e.g., debrominated derivatives).

- Key Finding : Brominated tetrahydroquinoxalines are stable at neutral pH but undergo rapid hydrolysis under acidic conditions (pH < 4), likely due to protonation of the quinoxaline nitrogen, weakening the C–Br bond .

Q. How can computational modeling predict the reactivity of brominated tetrahydroquinoxalines in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate bond dissociation energies (BDEs) for C–Br bonds. Lower BDEs (~65 kcal/mol) correlate with higher Suzuki-Miyaura coupling efficiency .

- Experimental Validation : Compare predicted reactivity with empirical results using Pd(PPh₃)₄ catalysts and arylboronic acids. Discrepancies may arise from steric hindrance in tetrahydroquinoxaline’s saturated ring system .

Q. What strategies resolve conflicting NMR assignments for diastereomeric brominated tetrahydroquinoxalines?

- Methodological Answer :

- NOESY/ROESY : Use 2D NMR to distinguish axial vs. equatorial bromine positions in the tetrahydro ring. Cross-peaks between bromine and adjacent protons confirm spatial proximity .

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB) and hexane/isopropanol mobile phases. Retention time differences >2 minutes indicate resolvable diastereomers .

Methodological Framework Integration

- Guiding Principle : Link synthesis and bioactivity studies to conceptual frameworks like Hammett’s σ constants (for electronic effects of substituents) or Lipinski’s Rule of Five (for drug-likeness) .

- Data Triangulation : Combine synthetic yields, spectroscopic data, and computational predictions to resolve contradictions (e.g., unexpected byproducts in bromination reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.